HI-TOPk-032 Biochemical Potency Comparison: 2 µM vs. OTS514 (2.6 nM)
In cell-free biochemical kinase assays, HI-TOPk-032 inhibits TOPK with an IC50 of 2 µM, representing a moderate-potency, ATP-competitive inhibitor . In contrast, the next-generation inhibitor OTS514 achieves an IC50 of 2.6 nM against the same target, a potency difference of approximately 770-fold . This substantial divergence in biochemical potency enables differential experimental applications: HI-TOPk-032 is suited for studies requiring moderate TOPK inhibition without complete pathway ablation, whereas OTS514 or OTS964 (IC50 = 28 nM) are preferred for experiments demanding near-complete TOPK suppression .
| Evidence Dimension | Biochemical kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 2 µM |
| Comparator Or Baseline | OTS514: 2.6 nM; OTS964: 28 nM |
| Quantified Difference | HI-TOPk-032 is ~770-fold less potent than OTS514; ~14-fold less potent than OTS964 |
| Conditions | Cell-free in vitro kinase assay using [γ-32P]ATP; recombinant TOPK protein |
Why This Matters
Procurement decisions hinge on experimental design: moderate-potency HI-TOPk-032 allows dose-response titration without complete pathway shutdown, while ultra-potent OTS514 may be contraindicated for studies requiring graded TOPK modulation.
